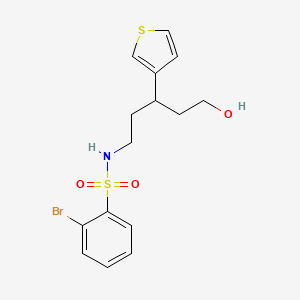

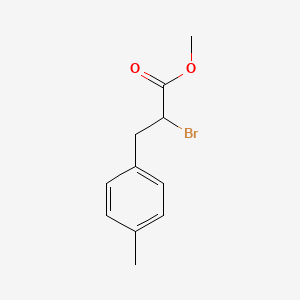

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical compound “2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide” is a versatile material used in scientific research. Its diverse applications range from drug development to organic synthesis. It is a thiophene-based analog, which is a class of compounds that have been of interest to a growing number of scientists due to their potential biological activity .

Synthesis Analysis

Thiophene derivatives, such as the one , can be synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom as a heteroatom with the formula C4H4S . The specific structure of “2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide” would require more detailed analysis, which unfortunately is not available from the current search results.Chemical Reactions Analysis

Thiophene-based compounds, including “2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide”, can undergo various chemical reactions. For instance, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide .Applications De Recherche Scientifique

Drug Development

Thiophene derivatives like our compound of interest have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects . The presence of the thiophene moiety, a sulfur-containing heterocycle, is a common feature in many therapeutic agents. This compound could be a precursor in synthesizing new drugs with improved efficacy and reduced side effects.

Material Science

The thiophene ring is a crucial component in the development of organic semiconductors . It’s used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its excellent electrical properties . This compound could contribute to the synthesis of new materials with desirable electronic characteristics for use in advanced technologies.

Corrosion Inhibition

Thiophene derivatives are known to act as corrosion inhibitors , particularly in industrial applications . They form a protective layer on metal surfaces, preventing oxidation and degradation. The specific compound could be investigated for its efficacy in protecting various metals and alloys in corrosive environments.

Agricultural Chemistry

Thiophene derivatives have been explored for their potential use in agricultural chemistry as pesticides or plant growth regulators . The compound’s structure could be modified to enhance its activity against pests or to regulate plant growth, contributing to increased agricultural productivity.

Propriétés

IUPAC Name |

2-bromo-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO3S2/c16-14-3-1-2-4-15(14)22(19,20)17-8-5-12(6-9-18)13-7-10-21-11-13/h1-4,7,10-12,17-18H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEQQNRFNZOJEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl}amino)acetamide](/img/structure/B2936418.png)

![Spiro[cyclobutane-1,2'-thiochroman]-4'-one](/img/structure/B2936421.png)

![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3,4-difluorophenyl)methanone](/img/structure/B2936425.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-phenoxyacetamide](/img/structure/B2936431.png)

![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2936433.png)

![4-[(2-methoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2936437.png)

![2,2-Difluoro-N-phenyl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2936439.png)